molecular formula C12H18O3S B14617954 2-Hexylbenzene-1-sulfonic acid CAS No. 58425-67-5

2-Hexylbenzene-1-sulfonic acid

Katalognummer: B14617954
CAS-Nummer: 58425-67-5
Molekulargewicht: 242.34 g/mol
InChI-Schlüssel: SYSFRXFRWRDPIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexylbenzenesulfonic acid is an organosulfur compound with the molecular formula C12H18O3S. It is a derivative of benzenesulfonic acid, where a hexyl group is attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hexylbenzenesulfonic acid can be synthesized through the sulfonation of hexylbenzene. The process involves the reaction of hexylbenzene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid (oleum). The reaction conditions typically include controlled temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of 2-hexylbenzenesulfonic acid involves large-scale sulfonation reactors where hexylbenzene is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of 2-hexylbenzenesulfonic acid, which can be further processed to obtain the free acid form.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hexylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Sulfonation: Sulfur trioxide and fuming sulfuric acid are used for sulfonation.

    Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid group.

Major Products:

    Sulfonamides: Reaction with amines can form sulfonamides.

    Sulfonyl Chlorides: Reaction with phosphorus pentachloride (PCl5) can produce sulfonyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-Hexylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is used in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.

    Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-hexylbenzenesulfonic acid primarily involves its surfactant properties. The sulfonic acid group imparts hydrophilicity, while the hexyl group provides hydrophobicity, allowing the compound to reduce surface tension and form micelles. This amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, facilitating various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonic Acid: The parent compound without the hexyl group.

    p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a hexyl group.

    Dodecylbenzenesulfonic Acid: A compound with a longer alkyl chain (dodecyl) compared to the hexyl group.

Uniqueness: 2-Hexylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer alkyl chain derivatives.

Eigenschaften

CAS-Nummer

58425-67-5

Molekularformel

C12H18O3S

Molekulargewicht

242.34 g/mol

IUPAC-Name

2-hexylbenzenesulfonic acid

InChI

InChI=1S/C12H18O3S/c1-2-3-4-5-8-11-9-6-7-10-12(11)16(13,14)15/h6-7,9-10H,2-5,8H2,1H3,(H,13,14,15)

InChI-Schlüssel

SYSFRXFRWRDPIJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC=CC=C1S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.